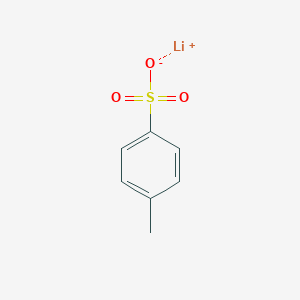

Lithium p-toluenesulphonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lithium p-toluenesulphonate, also known as lithium p-toluenesulfonate, is an organosulfur compound with the molecular formula C₇H₇LiO₃S. It is a white crystalline solid that is soluble in organic solvents such as methanol and ethanol but insoluble in water. This compound is widely used in various scientific research applications due to its unique properties and enzyme-inhibiting capabilities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lithium p-toluenesulphonate can be synthesized through the reaction of p-toluenesulfonic acid with lithium hydroxide or lithium carbonate. The reaction typically occurs in an organic solvent such as methanol or ethanol under controlled temperature conditions. The general reaction is as follows:

p-Toluenesulfonic acid+Lithium hydroxide→Lithium p-toluenesulphonate+Water

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced purification techniques such as crystallization and filtration are common in industrial production .

Analyse Chemischer Reaktionen

Ion Exchange in Conducting Polymer Matrices

Lithium p-toluenesulphonate serves as a dopant in polypyrrole (PPy) films, enabling dual ion-transport mechanisms involving lithium cations (Li⁺) and sulfonate anions (TOS⁻).

Key Findings:

-

Anionic vs. Cationic Transport :

In PPy films doped with Li-pTS, anion exchange dominates during electrochemical p-doping, while Li⁺ transport occurs at reductive potentials (~−1.0 V vs. Ag/Ag⁺) .Species Diffusion Coefficient (cm²/s) Dominant Process Potential Li⁺ (PC-solvated) 1.2 × 10⁻⁸ −1.0 V TOS⁻ 3.5 × 10⁻⁹ +0.5 V -

Morphological Dependence :

Ion-exchange efficiency correlates with polymer porosity and molecular packing. Prolonged redox cycling irreversibly swells PPy films due to propylene carbonate (PC) uptake .

Role in Cellulose Functionalization

Li-pTS forms indirectly during cellulose tosylation reactions in N,N-dimethylacetamide-lithium chloride (DMAc-LiCl) systems.

Reaction Mechanism:

-

Tosylation :

Cellulose reacts with p-toluenesulfonyl chloride (TsCl) to form cellulose tosylate, releasing HCl.

Cellulose OH TsCl Cellulose OTs HCl -

Byproduct Formation :

HCl reacts with LiCl, generating Li-pTS as a minor byproduct. Base additives (e.g., triethylamine) suppress competing chlorodeoxycellulose formation .

Optimization Data:

| Base Additive | Tosylation Yield (%) | Chlorine Incorporation (%) |

|---|---|---|

| None | 45 | 28 |

| Triethylamine | 82 | 5 |

| 4-Dimethylaminopyridine | 88 | 3 |

Limitations and Challenges

-

Reactivity Constraints :

Unlike nucleophilic sulfinates (RSO₂⁻), sulfonates (RSO₃⁻) exhibit poor nucleophilicity, limiting their use in substitution reactions . -

Solubility :

Li-pTS has moderate solubility in polar aprotic solvents (e.g., DMAc, PC), but aggregation in toluene restricts nonpolar applications .

Future Research Directions

-

High-Voltage Electrolytes :

Investigating Li-pTS as a cathode electrolyte interphase (CEI) stabilizer for nickel-rich cathodes. -

Polymer Composites :

Optimizing Li-pTS-doped PPy/PEDOT hybrids for flexible supercapacitors.

Wissenschaftliche Forschungsanwendungen

Lithium p-toluenesulphonate has extensive applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of highly fluorescent compounds and innovative organosulfur compounds.

Biology: It serves as an enzyme inhibitor, playing a crucial role in the study of enzyme kinetics and the determination of enzyme activity.

Medicine: Its enzyme-inhibiting properties make it valuable in medicinal chemistry and drug discovery.

Wirkmechanismus

The mechanism of action of lithium p-toluenesulphonate involves its interaction with enzymes, where it binds to the enzyme’s active site and inhibits its catalytic activity. This “turning off” of the enzyme allows scientists to explore the effects of inhibition and gain valuable insights into enzymatic reactions. The molecular targets and pathways involved include the inhibition of specific enzymes that play a role in various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

- Sodium p-toluenesulphonate

- Potassium p-toluenesulphonate

- Lithium trifluoromethanesulphonate

- Sodium methanesulphonate

Comparison: Lithium p-toluenesulphonate is unique due to its specific enzyme-inhibiting capabilities and solubility properties. Compared to sodium and potassium p-toluenesulphonate, this compound exhibits better solubility in organic solvents and is more effective as an enzyme inhibitor. Lithium trifluoromethanesulphonate and sodium methanesulphonate, while similar in some chemical properties, do not share the same level of enzyme-inhibiting activity .

Eigenschaften

CAS-Nummer |

1470-83-3 |

|---|---|

Molekularformel |

C7H8LiO3S |

Molekulargewicht |

179.2 g/mol |

IUPAC-Name |

lithium;4-methylbenzenesulfonate |

InChI |

InChI=1S/C7H8O3S.Li/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10); |

InChI-Schlüssel |

SLGKFAQSCDYULE-UHFFFAOYSA-N |

SMILES |

[Li+].CC1=CC=C(C=C1)S(=O)(=O)[O-] |

Isomerische SMILES |

[Li+].CC1=CC=C(C=C1)S(=O)(=O)[O-] |

Kanonische SMILES |

[Li].CC1=CC=C(C=C1)S(=O)(=O)O |

Key on ui other cas no. |

1470-83-3 |

Verwandte CAS-Nummern |

104-15-4 (Parent) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.